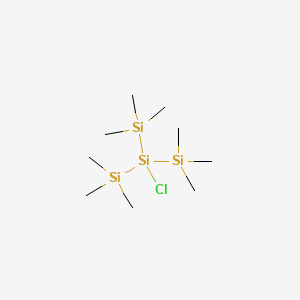

Chlorotris(trimethylsilyl)silane

描述

属性

IUPAC Name |

chloro-tris(trimethylsilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27ClSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOROOJWVHFMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27ClSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405121 | |

| Record name | Chlorotris(trimethylsilyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5565-32-2 | |

| Record name | Chlorotris(trimethylsilyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotris(trimethylsilyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Chlorotris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotris(trimethylsilyl)silane, with the chemical formula C9H27ClSi4, is a versatile organosilicon compound.[1] This technical guide provides an in-depth overview of its physical properties, handling protocols for air-sensitive materials, and its chemical reactivity, tailored for professionals in research and development. Its unique characteristics make it a valuable reagent in various applications, including as a silylating agent, in the synthesis of silicon-based materials, and for surface modification.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in various chemical syntheses and material science.

| Property | Value | Source |

| Molecular Weight | 283.11 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 50-52 °C | |

| Boiling Point | 93 °C @ 1.8 mmHg | |

| Density | 0.877 g/mL at 25 °C | |

| Refractive Index | 1.742 | |

| Solubility | Soluble in organic solvents such as alcohol and ether; slightly soluble in water (reacts). | |

| CAS Number | 5565-32-2 |

Experimental Protocols: Handling and Determination of Physical Properties

This compound is sensitive to moisture and air. Therefore, its manipulation and the determination of its physical properties require specialized techniques to ensure sample integrity and experimental accuracy.

General Handling Procedures for Air-Sensitive Compounds:

Due to its reactivity with water, all manipulations of this compound should be conducted under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line or glove box techniques. Glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use. Solvents should be freshly distilled from appropriate drying agents.

Determination of Physical Properties:

-

Melting Point: The melting point can be determined using a standard melting point apparatus. The capillary tube should be filled with the compound inside a glove box to prevent exposure to atmospheric moisture.

-

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The distillation setup should be assembled and purged with an inert gas before introducing the compound.

-

Density: The density of this solid compound can be determined by methods such as gas pycnometry, which measures the volume of the solid by displacing an inert gas. This should be performed in a controlled atmosphere.

-

Refractive Index: As the compound is a solid at room temperature, its refractive index would need to be measured on the molten liquid at a temperature above its melting point. This can be done using a refractometer with a heated stage, ensuring the sample is protected from the atmosphere.

-

Solubility: Qualitative solubility tests can be performed by adding a small amount of the compound to various anhydrous solvents in vials under an inert atmosphere. The mixture is then agitated and visually inspected for dissolution.

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the polar Si-Cl bond. This reactivity is harnessed in various synthetic applications.

Reactivity and Stability:

-

Hydrolysis: It reacts with water and other protic solvents, leading to the hydrolysis of the Si-Cl bond to form silanols, which can further condense to form siloxanes. This reactivity necessitates its handling under anhydrous conditions.

-

Thermal Stability: The compound is thermally stable, with decomposition reported to begin at temperatures above 300°C.[3]

-

Silylation Agent: It serves as an effective silylating agent, introducing the bulky and lipophilic tris(trimethylsilyl)silyl group to various functional groups, which can be useful for protection or to modify the properties of molecules.[1][4]

-

Synthesis of Silicon-Based Materials: It is a precursor for the synthesis of more complex silicon-containing molecules and polymers.[1]

-

Surface Modification: The compound can be used to modify surfaces, imparting hydrophobicity and altering surface energy.[1]

Below is a diagram illustrating the key chemical reactions and applications of this compound.

Caption: Key reactions and applications of this compound.

The following diagram outlines a general workflow for handling air-sensitive compounds like this compound for the determination of their physical properties.

Caption: General workflow for handling air-sensitive compounds.

References

An In-Depth Technical Guide to Chlorotris(trimethylsilyl)silane for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of Chlorotris(trimethylsilyl)silane, a versatile reagent in organic synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its application, and its role in advanced chemical transformations.

Core Compound Identification and Properties

This compound, a key reagent in modern organic chemistry, is identified by the following:

| Property | Value |

| CAS Number | 5565-32-2 |

| Molecular Formula | C₉H₂₇ClSi₄ |

| Molecular Weight | 283.11 g/mol |

| Appearance | Solid |

| Melting Point | 50-52 °C |

Applications in Organic Synthesis

This compound is primarily utilized as a bulky silylating agent for the protection of alcohols, forming tris(trimethylsilyl)silyl (TTMSS) ethers.[1] These TTMSS ethers exhibit significant stability towards a range of reaction conditions, including Grignard reagents, oxidation, and acidic environments, making them highly valuable in multi-step syntheses.[1]

Beyond alcohol protection, this reagent is instrumental in:

-

The preparation of organometallic reagents.

-

The synthesis of silyl (B83357) enol ethers for diastereoselective aldol (B89426) and cascade reactions.

-

The formation of hypersilyl substituted monophosphines and diphosphines.

Experimental Protocol: Protection of Alcohols

The following is a detailed protocol for the formation of TTMSS ethers from primary and secondary alcohols.

Materials:

-

Alcohol (1 mmol)

-

This compound (1–1.2 mmol)

-

4-Dimethylaminopyridine (DMAP) (1.20 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the alcohol and DMAP in anhydrous CH₂Cl₂, add a solution of this compound in CH₂Cl₂ (1 M).

-

Stir the resulting solution overnight at room temperature under an inert atmosphere (e.g., N₂).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the product by flash chromatography.

This procedure typically yields the corresponding TTMSS ethers in the range of 80–90%.[1]

Deprotection of TTMSS Ethers

The robust TTMSS protecting group can be cleaved under specific conditions, including:

-

Photolysis (254 nm).[1]

-

Treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[1]

Logical Workflow for Alcohol Protection and Deprotection

The application of this compound as a protecting group follows a logical sequence within a synthetic route. This workflow ensures that a reactive hydroxyl group is masked during transformations that would otherwise be incompatible.

Spectroscopic Data

As of the date of this publication, a comprehensive, publicly available dataset of 1H NMR, 13C NMR, and mass spectrometry fragmentation for this compound is not readily accessible. Researchers are advised to acquire their own analytical data upon synthesis or purchase of the compound. For reference, the related compound, chlorotrimethylsilane, has been extensively characterized, and its data is available in public databases such as the NIST WebBook.[2]

Application in Drug Development and Complex Synthesis

The stability and selective removal of the TTMSS group make this compound a valuable tool in the total synthesis of complex natural products and active pharmaceutical ingredients. Its use allows for the strategic masking of hydroxyl functionalities, enabling a wider range of synthetic transformations on other parts of the molecule. For instance, the TTMSS group's stability to Grignard reagents is a significant advantage in syntheses involving the formation of carbon-carbon bonds.[1] The diastereoselectivity observed in aldol reactions using TTMSS enol ethers is also of high importance in controlling stereochemistry in drug candidates.[3]

This technical guide serves as a foundational resource for the application of this compound in advanced organic synthesis. For further details on specific applications and reaction optimization, consulting the primary literature is recommended.

References

Technical Guide: Synthesis and Preparation of Chlorotris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and preparation of chlorotris(trimethylsilyl)silane, a versatile organosilicon reagent. The primary synthetic route detailed involves a two-step process: the initial preparation of tris(trimethylsilyl)silane (B43935) followed by its subsequent chlorination. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and a visual representation of the synthetic workflow to aid researchers in the safe and efficient laboratory-scale production of this compound.

Introduction

This compound, with the chemical formula ((CH₃)₃Si)₃SiCl, is a valuable reagent in organic and organometallic chemistry. Its utility stems from the sterically demanding and electronically unique tris(trimethylsilyl)silyl (or "hypersilyl") group. This compound serves as a key precursor for the introduction of the hypersilyl moiety into various molecules, offering unique properties in terms of stability, reactivity, and steric bulk. It finds applications in the synthesis of novel polymers, as a protecting group for alcohols, and in the preparation of organometallic complexes. This guide focuses on a reliable and reproducible synthetic pathway to obtain this compound.

Synthetic Pathway Overview

The principal and most thoroughly documented method for the synthesis of this compound proceeds through a two-stage process. The first stage involves the synthesis of the precursor, tris(trimethylsilyl)silane, via a reductive silylation reaction. The subsequent stage is the selective chlorination of the Si-H bond in tris(trimethylsilyl)silane to yield the final product.

Experimental Protocols

Stage 1: Synthesis of Tris(trimethylsilyl)silane

This procedure is adapted from a well-established method for the one-pot synthesis of tris(trimethylsilyl)silane.[1]

Reaction Scheme:

3 (CH₃)₃SiCl + HSiCl₃ + 6 Li → ((CH₃)₃Si)₃SiH + 6 LiCl

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Lithium powder | 6.94 | 7.55 g | 1.07 | Use of a dust mask is recommended. |

| Tetrahydrofuran (THF) | 72.11 | 190 mL | - | Anhydrous |

| Chlorotrimethylsilane (B32843) | 108.64 | 54.8 mL (47.1 g) | 0.43 | Freshly distilled from CaH₂ |

| Tetrachlorosilane (B154696) | 169.90 | 10.1 mL (15.0 g) | 0.09 | Handle in a fume hood as it fumes in air. |

| Methyllithium-lithium bromide complex | - | 66 mL (1.5 M in ether) | 0.099 | - |

| 2 N Hydrochloric acid | - | 400 mL | - | Ice-cold |

| Pentane (B18724) | 72.15 | 800 mL | - | For extraction |

| Magnesium sulfate | 120.37 | - | - | Anhydrous, for drying |

Procedure:

-

A 500-mL, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a low-temperature thermometer is thoroughly flushed with nitrogen.

-

Lithium powder (7.55 g) is added to the flask, followed by 50 mL of anhydrous THF.

-

The reaction flask is cooled to approximately -60 °C using a dry ice-acetone bath.

-

A mixture of freshly distilled chlorotrimethylsilane (54.8 mL) and tetrachlorosilane (10.1 mL) in 140 mL of anhydrous THF is added dropwise over 1 hour, ensuring the internal temperature does not exceed -30 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes with cooling.

-

The cooling bath is removed, and the suspension is allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is then heated to reflux for 2 hours to consume any remaining chlorotrimethylsilane.

-

After cooling to room temperature, a nitrogen bubbler and gas inlet are fitted. Methyllithium-lithium bromide complex (66 mL of a 1.5 M solution in ether) is added over 3 hours with vigorous stirring while bubbling nitrogen through the mixture.

-

The reaction mixture is stirred for an additional 16 hours at room temperature.

-

The reaction is quenched by carefully adding the mixture to 400 mL of ice-cold 2 N hydrochloric acid. Caution: The solid residue may be pyrophoric. It is advisable to blanket the flask with an inert gas like argon before and during the transfer.

-

The aqueous phase is extracted four times with 200-mL portions of pentane.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure (1 mmHg, 38 °C) to yield tris(trimethylsilyl)silane as a clear oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 13.4–17.2 g (60–77%) | [1] |

| Boiling Point | 82-84 °C at 12 Torr | |

| Density | 0.806 g/cm³ |

Stage 2: Synthesis of this compound

This procedure is based on the known reactivity of tris(trimethylsilyl)silane with carbon tetrachloride.[2] This reaction proceeds via a free-radical chain mechanism and can be initiated photochemically or with a radical initiator.

Reaction Scheme:

((CH₃)₃Si)₃SiH + CCl₄ → ((CH₃)₃Si)₃SiCl + HCCl₃

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Tris(trimethylsilyl)silane | 248.67 | 10.0 g | 0.040 | From Stage 1 |

| Carbon tetrachloride (CCl₄) | 153.82 | ~50 mL | - | Anhydrous, used as solvent and reagent |

| Azobisisobutyronitrile (AIBN) | 164.21 | ~50 mg | - | Optional radical initiator |

Procedure:

-

In a flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve tris(trimethylsilyl)silane (10.0 g) in anhydrous carbon tetrachloride (~50 mL).

-

For thermal initiation, add a catalytic amount of AIBN (~50 mg).

-

The reaction mixture is then heated to reflux (approximately 77 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by GC or ¹H NMR by observing the disappearance of the Si-H proton signal.

-

Alternatively, the reaction can be initiated photochemically by irradiating the solution with a UV lamp at room temperature.

-

Once the reaction is complete, the excess carbon tetrachloride and the chloroform (B151607) byproduct are removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent like pentane to yield the product as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 50-52 °C | |

| Assay | 97% |

Synthesis Workflow Diagram

References

A Technical Guide to the Spectroscopic Characterization of Chlorotris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for chlorotris(trimethylsilyl)silane, a key organosilicon compound. Due to the limited availability of directly published spectra for this specific molecule, this guide presents a combination of experimental mass spectrometry data for this compound and analogous spectroscopic data from the closely related compound, tris(trimethylsilyl)silane (B43935). This approach provides a robust predictive framework for the spectroscopic characterization of the title compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern dominated by the loss of methyl groups and rearrangements involving the silicon atoms.

| m/z | Relative Intensity (%) | Plausible Assignment |

| 267 | ~5 | [M - CH₃]⁺ |

| 207 | ~10 | [M - Si(CH₃)₃]⁺ |

| 174 | 100 | [(CH₃)₃Si-Si-Si(CH₃)₂]⁺ |

| 159 | ~45 | [Si₃(CH₃)₇]⁺ |

| 147 | ~15 | [Si₂(CH₃)₅Cl]⁺ or [Si₃(CH₃)₅]⁺ |

| 129 | ~24 | [Si₂(CH₃)₄Cl]⁺ |

| 73 | ~90 | [Si(CH₃)₃]⁺ |

Experimental Protocol

-

Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Sample Introduction : The sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) and injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Mass Analysis : The vaporized sample enters the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition : The detector records the abundance of each fragment, generating a mass spectrum which is a plot of relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. In the absence of direct experimental spectra for this compound, the data for the structurally analogous tris(trimethylsilyl)silane is presented. The substitution of the Si-H proton with a chlorine atom is expected to induce a downfield shift in the signals of the neighboring silicon and carbon atoms due to the inductive effect of the electronegative chlorine.

Analogous Data Presentation: Tris(trimethylsilyl)silane

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~0.2 | Singlet | Si(CH ₃)₃ |

| ~3.5 | Singlet | SiH | |

| ¹³C | ~1.5 | Singlet | Si(C H₃)₃ |

| ²⁹Si | ~-9 | Singlet | Si (CH₃)₃ |

| ~-117 | Singlet | Si -H |

Expected Shifts for this compound:

-

The ¹H NMR spectrum is expected to show a single peak for the 27 equivalent protons of the trimethylsilyl (B98337) groups, likely slightly downfield from 0.2 ppm.

-

The ¹³C NMR spectrum will also display a single resonance for the nine equivalent methyl carbons, shifted slightly downfield from 1.5 ppm.

-

In the ²⁹Si NMR spectrum, two signals are anticipated. The signal for the three equivalent silicon atoms of the trimethylsilyl groups is expected to be slightly downfield from -9 ppm. The signal for the central silicon atom bonded to chlorine will be significantly shifted downfield from -117 ppm, likely in the range of -50 to -80 ppm, due to the strong deshielding effect of the chlorine atom.

Experimental Protocol

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0 ppm).

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is typically used.

-

¹³C NMR : A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.

-

²⁹Si NMR : Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents (e.g., Cr(acac)₃) may be employed to enhance signal intensity and reduce acquisition time.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analogous Data Presentation: Tris(trimethylsilyl)silane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950 | Strong | C-H stretch (asymmetric) in CH₃ |

| ~2900 | Medium | C-H stretch (symmetric) in CH₃ |

| ~2080 | Strong | Si-H stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| ~840 | Very Strong | Si-C stretch and CH₃ rock |

| ~690 | Medium | Si-C stretch |

Expected IR Bands for this compound: The IR spectrum of this compound is expected to be very similar to that of tris(trimethylsilyl)silane, with the notable absence of the strong Si-H stretching band around 2080 cm⁻¹. The characteristic Si-Cl stretching vibration is expected to appear in the region of 450-600 cm⁻¹, which is often in the far-infrared region and may not be observed on all standard mid-IR spectrometers.

Experimental Protocol

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. If the compound is soluble in a suitable solvent (e.g., CCl₄, CS₂), a solution spectrum can be obtained in an IR-transparent cell.

-

Data Acquisition : A background spectrum (of the empty sample holder or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Si-Cl Bond in Chlorotris(trimethylsilyl)silane: A Hub of Reactivity for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorotris(trimethylsilyl)silane, often abbreviated as TTMSSCl, is a sterically hindered organosilicon compound distinguished by the unique reactivity of its central silicon-chlorine (Si-Cl) bond. The three bulky trimethylsilyl (B98337) groups create a unique electronic and steric environment that makes this reagent an invaluable tool in modern organic synthesis. Its primary role is as a precursor to the tris(trimethylsilyl)silyl (TTMSS) moiety, a "super silyl" group that serves as a versatile protecting group and a powerful controller of stereoselectivity. This technical guide provides a comprehensive overview of the physicochemical properties, core reactivity, and synthetic applications of the Si-Cl bond in this compound, complete with quantitative data, detailed experimental protocols, and process diagrams.

Physicochemical and Structural Data

This compound is a white, solid compound at room temperature that is sensitive to moisture.[1][2] Its key physical and structural properties are summarized in Table 1. The central silicon atom is bonded to a chlorine atom and three additional silicon atoms from the trimethylsilyl groups. This arrangement results in a tetrahedral geometry around the central silicon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₇ClSi₄ | [3][4] |

| Molecular Weight | 283.11 g/mol | [3][4] |

| CAS Number | 5565-32-2 | [3] |

| Appearance | White powder or solid | [2][3] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 93 °C | [2] |

| Purity | Typically >95-97% (GC) | [3] |

Core Reactivity: The Electrophilic Silicon Center

The reactivity of this compound is dominated by the polar Si-Cl bond. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This fundamental property is the basis for its utility in synthetic chemistry.

Nucleophilic Substitution: The Primary Reaction Pathway

The most common transformation involving the Si-Cl bond is nucleophilic substitution, where the chloride ion is displaced by a nucleophile (Nu⁻). This reaction proceeds readily and is the primary method for introducing the bulky and influential TTMSS group onto other molecules.[5]

The general mechanism for nucleophilic substitution at the silicon center is illustrated below. Unlike carbon-centered Sₙ2 reactions, substitution at silicon can proceed through a lower-energy, more stable pentacoordinate intermediate due to the larger size of the silicon atom.[5]

Caption: General mechanism for nucleophilic substitution at the Si-Cl bond.

Key examples of this reactivity include:

-

Reaction with Alcohols: This is the most prominent application, used to form tris(trimethylsilyl)silyl ethers. These TTMSS ethers are exceptionally robust protecting groups for alcohols, stable to conditions such as Grignard reagents, oxidation, and acidic media, where other silyl (B83357) ethers might fail.

-

Reaction with Amines: Forms TTMSS-amines.

-

Reaction with Organometallic Reagents: Reaction with organolithium or Grignard reagents allows for the formation of a new silicon-carbon bond, leading to more complex organosilane structures.

Reduction to Tris(trimethylsilyl)silane (B43935)

The Si-Cl bond can be reduced to a Si-H bond, converting this compound into tris(trimethylsilyl)silane, often denoted as (TMS)₃SiH. This product is a valuable reagent in its own right, serving as a non-toxic alternative to organotin hydrides (e.g., tributyltin hydride) in radical-based reductions.[6][7] This transformation highlights the synthetic flexibility of the Si-Cl bond.

Applications in Advanced Organic Synthesis

The TTMSS group, installed via the reactivity of the Si-Cl bond, imparts unique properties that are exploited in several advanced synthetic applications.

Bulky Protecting Group for Alcohols

The TTMSS group's large steric profile and electronic stability make it an ideal protecting group for primary and secondary alcohols. It can be introduced in high yields and is stable to a wide range of reaction conditions. Deprotection can be achieved using methods such as photolysis or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Typical Reaction Data for Alcohol Protection with TTMSSCl

| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Primary/Secondary Alcohol | TTMSSCl (1.0-1.2 eq), DMAP (1.2 eq) | CH₂Cl₂ | Room Temp. | Overnight | 80-90% |

Stereochemical Control in Asymmetric Reactions

The steric and electronic properties of the TTMSS group have been leveraged to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

-

Mukaiyama Aldol (B89426) Reactions: In the cross-aldol reaction between silyl enol ethers and aldehydes, using a TTMSS enol ether prevents unwanted side reactions and allows for controlled additions, even with challenging aldehyde-derived nucleophiles.[8][9] The bulky group governs the facial selectivity of the reaction, leading to high diastereoselectivity.[9]

-

[2+2] Cyclizations: The TTMSS group has proven essential for achieving high yields and diastereoselectivity in [2+2] cyclizations between silyl enol ethers and acrylates, a transformation that fails with smaller silyl groups like TBS or TIPS.[10]

Caption: Role of the TTMSS group in a Lewis-acid-catalyzed Mukaiyama aldol reaction.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Protection of a Primary Alcohol

This procedure details the formation of a TTMSS ether from a primary alcohol, a common application of this compound.

Reagents and Materials:

-

Primary or secondary alcohol (1.0 mmol)

-

This compound (TTMSSCl, 1.0–1.2 mmol)

-

4-Dimethylaminopyridine (DMAP, 1.20 mmol)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Workflow Diagram:

Caption: Experimental workflow for the protection of an alcohol using TTMSSCl.

Procedure:

-

Under an inert nitrogen atmosphere, dissolve the alcohol (1.0 mmol) and DMAP (1.20 mmol) in anhydrous dichloromethane.

-

To the stirring solution, add a solution of this compound (1.0–1.2 mmol) in anhydrous dichloromethane (e.g., as a 1 M solution).

-

Stir the resulting solution overnight at room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography to yield the pure TTMSS ether. (Typical yields: 80–90%).

Protocol 2: General Procedure for Reduction to (TMS)₃SiH

This outlines a general approach for the reduction of the Si-Cl bond, based on established methods for converting chlorosilanes to hydrosilanes.

Reagents and Materials:

-

This compound (1.0 eq)

-

Reducing agent (e.g., Lithium aluminum hydride, LiAlH₄, 0.25-0.3 eq)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere, prepare a stirred suspension of the reducing agent (e.g., LiAlH₄) in the chosen anhydrous solvent at 0 °C.

-

Slowly add a solution of this compound in the same solvent to the suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by GC or TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water, all while cooling in an ice bath.

-

Filter the resulting precipitate (aluminum salts) and wash thoroughly with the solvent.

-

Dry the filtrate over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the resulting tris(trimethylsilyl)silane by vacuum distillation.

Conclusion

The Si-Cl bond in this compound is a highly reactive and synthetically valuable functional group. Its susceptibility to nucleophilic attack provides a reliable and high-yielding pathway to introduce the sterically demanding and electronically unique tris(trimethylsilyl)silyl (TTMSS) group. This "super silyl" moiety has proven to be an exceptional tool for the protection of alcohols and as a critical control element in achieving high diastereoselectivity in complex reactions. For researchers in synthetic chemistry and drug development, a thorough understanding of this reactivity is key to leveraging the full potential of this powerful reagent to build complex molecular architectures with precision and efficiency.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 氯三(三甲基甲硅烷基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H27ClSi4 | CID 4641097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]

- 7. technical.gelest.com [technical.gelest.com]

- 8. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations [organic-chemistry.org]

Chlorotris(trimethylsilyl)silane: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Chlorotris(trimethylsilyl)silane is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its reactivity, particularly its sensitivity to moisture, necessitates stringent safety, handling, and storage protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the essential precautions, detailed experimental procedures, and critical data for the safe and effective use of this reagent.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable solid that reacts with water to release flammable gases. Furthermore, it can cause skin and serious eye irritation, and may lead to respiratory irritation.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₉H₂₇ClSi₄ | [1] |

| Molecular Weight | 283.11 g/mol | [1] |

| Appearance | White powder/solid | [2] |

| Melting Point | 50-52 °C | |

| Boiling Point | 93 °C | [2] |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Water Solubility | Reacts violently | [3] |

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, strict adherence to the following exposure controls and personal protective equipment (PPE) guidelines is mandatory.

| Control Parameter | Recommendation |

| Engineering Controls | Work should be conducted in a well-ventilated fume hood, especially when handling larger quantities or when there is a potential for dust or vapor generation. For moisture-sensitive operations, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |

| Eye/Face Protection | Chemical safety goggles or a face shield are essential to protect against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. A flame-retardant lab coat is also recommended. |

| Respiratory Protection | If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |

Handling and Storage

The proper handling and storage of this compound are critical to preventing accidents and maintaining the quality of the reagent.

General Handling Precautions:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.[4]

-

Moisture Exclusion: Use dry glassware and solvents. Syringes and needles should be oven-dried and cooled in a desiccator before use.

-

Avoid Incompatibilities: Keep away from water, alcohols, and other protic solvents, as the reaction can be violent.[3] Also avoid contact with strong oxidizing agents and bases.

-

Static Discharge: The powder can be prone to static electricity. Grounding and bonding of equipment are necessary during transfers to prevent ignition of flammable vapors.

Storage Requirements:

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert gas.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Segregation: Store separately from incompatible materials.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for common laboratory procedures involving this compound. These are model protocols based on best practices for handling air- and moisture-sensitive reagents.

Protocol for Weighing and Transferring this compound

This protocol outlines the safe transfer of the solid reagent in a glovebox.

Materials:

-

This compound in its original container

-

Spatula

-

Weighing paper or a tared vial

-

Reaction flask with a septum

-

Cannula or a powder funnel

-

Glovebox with an inert atmosphere

Procedure:

-

Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (low oxygen and water levels).

-

Material Transfer: Introduce the sealed container of this compound, a clean spatula, weighing paper or a tared vial, and the reaction flask into the glovebox antechamber.

-

Purging: Purge the antechamber with inert gas according to the glovebox operating procedures.

-

Transfer to Glovebox: Move the items from the antechamber into the main glovebox chamber.

-

Weighing: Carefully open the container of this compound. Using the spatula, weigh the desired amount of the solid onto the weighing paper or into the tared vial.

-

Transfer to Flask: Quickly and carefully transfer the weighed solid into the reaction flask using a powder funnel or by carefully adding the weighing paper content.

-

Sealing: Immediately seal the reaction flask with a septum.

-

Cleanup: Clean the spatula and any residual powder from the weighing area.

-

Container Sealing: Tightly reseal the original container of this compound.

-

Removal from Glovebox: Remove the sealed reaction flask and other materials from the glovebox via the antechamber.

Protocol for a Typical Reaction: Silylation of an Alcohol

This protocol provides a general procedure for using this compound as a silylating agent for the protection of an alcohol.

Materials:

-

This compound

-

Anhydrous alcohol

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Schlenk flask or a round-bottom flask with a septum and magnetic stir bar

-

Syringes and needles

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble a dry Schlenk flask or round-bottom flask with a stir bar under a positive pressure of inert gas.

-

Reagent Preparation: In the reaction flask, dissolve the alcohol and the base in the anhydrous solvent.

-

Addition of Silylating Agent: In a separate, dry flask, dissolve the weighed this compound in the anhydrous solvent under an inert atmosphere.

-

Reaction: Slowly add the solution of this compound to the stirred solution of the alcohol and base at the desired temperature (often 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

-

Quenching: Once the reaction is complete, quench the reaction by the slow and careful addition of a suitable quenching agent (see Protocol 5.3).

Protocol for Quenching a Reaction Containing this compound

Careful quenching is crucial to safely neutralize any unreacted this compound.

Materials:

-

Completed reaction mixture

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate, saturated aqueous ammonium (B1175870) chloride, or a protic solvent like isopropanol)

-

Addition funnel or syringe

-

Ice bath

Procedure:

-

Cooling: Cool the reaction mixture in an ice bath to dissipate any heat generated during quenching.

-

Slow Addition: Slowly and dropwise, add the quenching solution to the stirred reaction mixture. Be prepared for gas evolution (hydrogen chloride reacting with the base, or flammable gas if water is the primary quencher).

-

Observation: Monitor the quenching process carefully. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.

-

Completion: Continue adding the quenching solution until no further reaction is observed.

-

Workup: Proceed with the standard aqueous workup to isolate the product.[5][6]

Disposal of Waste

Proper disposal of waste containing this compound is essential to prevent environmental contamination and ensure safety.

Protocol for Small-Scale Laboratory Waste Disposal

This protocol is for the neutralization of small quantities of residual this compound and contaminated materials.

Materials:

-

Waste containing this compound (e.g., residual solids, contaminated weighing paper, pipette tips)

-

A large beaker or flask

-

A non-protic, high-boiling point solvent (e.g., toluene, heptane)

-

A protic solvent for quenching (e.g., isopropanol (B130326), butanol)

-

Stir bar and stir plate

-

Fume hood

Procedure:

-

Inerting: Place the waste materials in a large beaker or flask inside a fume hood.

-

Dilution: Add a sufficient amount of a non-protic, high-boiling point solvent to suspend the solid waste.

-

Stirring: Begin stirring the mixture.

-

Slow Quenching: Slowly and dropwise, add a protic solvent like isopropanol to the stirred mixture. The reaction will generate hydrogen chloride gas, which should be vented through the fume hood.

-

Observation: Monitor the reaction for signs of gas evolution. Continue adding the protic solvent until the gas evolution ceases.

-

Final Quench with Water: After the initial reaction with the alcohol has subsided, very slowly add water to the mixture to ensure complete hydrolysis of any remaining chlorosilane.

-

Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the pH is neutral.

-

Disposal: The resulting mixture should be disposed of as hazardous waste according to institutional and local regulations.[7][8]

Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound.

Handling and Storage Workflow

Caption: Workflow for receiving, handling, and disposing of this compound.

Hazardous Reactivity Pathways

References

An In-depth Technical Guide to the Tris(trimethylsilyl)silyl (TTMSS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tris(trimethylsilyl)silyl (TTMSS) group, with the chemical formula ((CH₃)₃Si)₃Si-, is a sterically hindered organosilicon moiety that has emerged as a valuable tool in modern organic synthesis. Initially investigated for its unique structural and electronic properties, it was later rediscovered and popularized in the late 1980s by Chryssostomos Chatgilialoglu as a radical-based reducing agent.[1][2] This guide provides a comprehensive overview of the TTMSS protecting group, including its discovery, synthesis, chemical properties, and applications, with a focus on its utility in complex molecule synthesis.

Core Properties and Synthesis

Tris(trimethylsilyl)silane (B43935) (TTMSS-H), the parent hydride, is a colorless liquid and the primary precursor for the TTMSS protecting group.[3] It is notable for its weak Si-H bond, which has an estimated bond dissociation energy of 84 kcal/mol, significantly lower than the 94 kcal/mol for the Si-H bond in trimethylsilane.[3] This property makes TTMSS-H an excellent hydrogen atom donor and a less toxic alternative to organotin compounds like tributyltin hydride.[2][3][4]

Table 1: Physical and Chemical Properties of Tris(trimethylsilyl)silane

| Property | Value | Reference |

| Formula | C₉H₂₈Si₄ | [3] |

| Molar Mass | 248.65 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 73 °C at 5 mmHg | [5] |

| Density | 0.806 g/mL at 25 °C | [5] |

| Si-H Bond Dissociation Energy | 84 kcal/mol | [3] |

The synthesis of tris(trimethylsilyl)silane can be achieved through several methods. One common approach involves the reaction of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium (B1224462) to form tris(trimethylsilyl)silyl lithium, which is then protonated.[3] An alternative one-pot synthesis provides the silane (B1218182) in high yields.[4]

Caption: Synthesis of Tris(trimethylsilyl)silane.

The TTMSS Group in Alcohol Protection

The TTMSS group serves as a robust protecting group for primary and secondary alcohols, forming TTMSS ethers. These ethers exhibit significant stability towards various reaction conditions, including Grignard reagents, oxidation, and acidic environments. Notably, they are also resistant to cesium fluoride (B91410) (CsF), a reagent commonly used for the cleavage of other silyl (B83357) ethers.

Table 2: Stability of TTMSS Ethers

| Condition | Stability | Reference |

| Grignard Reagents | Stable | |

| Oxidation | Stable | |

| Acidic Conditions | Stable | |

| Cesium Fluoride (CsF) | Stable |

The introduction of the TTMSS protecting group is typically achieved by reacting an alcohol with chlorotris(trimethylsilyl)silane in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

Caption: Alcohol protection using the TTMSS group.

Deprotection of TTMSS Ethers

The cleavage of TTMSS ethers can be accomplished under specific conditions, offering orthogonal deprotection strategies in multi-step syntheses. The two primary methods for deprotection are photolysis and treatment with tetra-n-butylammonium fluoride (TBAF).

Caption: Deprotection of TTMSS ethers.

Applications in Radical Chemistry

The primary application of TTMSS-H is in radical-based transformations, where it serves as a hydrogen atom donor.[1] The tris(trimethylsilyl)silyl radical ((Me₃Si)₃Si•), generated from TTMSS-H, can participate in a variety of reactions, including reductions of organic halides and hydrosilylations of alkenes and alkynes.[1][5] The radical chain process is a key mechanistic feature of these transformations.

Caption: TTMSS-H in radical chain reactions.

Experimental Protocols

Synthesis of Tris(trimethylsilyl)silane [4]

-

To a vigorously stirred grey-brown mixture, add methyllithium-lithium bromide complex (1.5 M in ether) over 3 hours.

-

Maintain a continuous stream of nitrogen bubbled through the reaction mixture during the addition.

-

Stir the reaction mixture for an additional 16 hours at room temperature, during which it will acquire a greenish tint.

-

Carefully add the reaction mixture to ice-cold 2 N hydrochloric acid for hydrolysis. Caution: The solid residue may be highly pyrophoric.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify by distillation to obtain tris(trimethylsilyl)silane.

Protection of an Alcohol with the TTMSS Group

-

To a stirring solution of the alcohol (1 mmol) and 4-dimethylaminopyridine (DMAP) (1.20 mmol) in dichloromethane (B109758) (CH₂Cl₂), add a solution of this compound (1–1.2 mmol) in CH₂Cl₂ (1 M).

-

Stir the solution overnight at room temperature under a nitrogen atmosphere.

-

Add water and extract the aqueous layer with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography to yield the TTMSS ether (typically in 80–90% yield).

Cleavage of a TTMSS Ether using TBAF

-

Dissolve the TTMSS ether in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Add a solution of tetra-n-butylammonium fluoride (TBAF) (typically 1 M in THF).

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain the deprotected alcohol.

Conclusion

The tris(trimethylsilyl)silyl group is a versatile tool in organic synthesis, serving as both a precursor to a valuable radical reducing agent and as a robust protecting group for alcohols. Its unique stability profile and specific deprotection methods provide chemists with a powerful strategy for the synthesis of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of TTMSS chemistry in research and development settings.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Chlorotris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotris(trimethylsilyl)silane, with the chemical formula Si(Si(CH3)3)3Cl, is a significant organosilicon compound utilized in a variety of synthetic applications. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and application in high-temperature processes. This technical guide provides a detailed overview of the thermal behavior of this compound, including its decomposition onset, potential decomposition products, and the underlying chemical mechanisms. This document synthesizes available data and presents plausible experimental protocols for its thermal analysis.

Introduction

This compound is a versatile reagent in organic and organometallic synthesis.[1] Its utility stems from the bulky tris(trimethylsilyl)silyl group, which can introduce steric hindrance and influence the electronic properties of molecules. Applications include its use as a protecting group for alcohols and in the preparation of novel organometallic reagents and polymers. Given its application in various chemical processes that may involve elevated temperatures, a comprehensive understanding of its thermal stability is crucial for process optimization and safety.

This guide details the known thermal properties of this compound, outlines potential decomposition pathways based on related organosilicon compounds, and provides detailed, adaptable experimental protocols for researchers to conduct their own thermal analyses.

Physicochemical and Thermal Properties

A summary of the key physicochemical and known thermal properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point of 50-52 °C. Published data indicates that its thermal decomposition commences at temperatures of 300 °C or higher.

| Property | Value | References |

| Molecular Formula | C9H27ClSi4 | [2] |

| Molecular Weight | 283.11 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 50-52 °C | |

| Decomposition Temperature | ≥300 °C | [3] |

Table 1: Physicochemical and Thermal Properties of this compound

Thermal Decomposition Pathway

While specific, detailed experimental studies on the thermal decomposition of this compound are limited in publicly accessible literature, a plausible decomposition pathway can be inferred from the study of related organosilicon compounds and general principles of polysilane thermolysis. The primary proposed decomposition route involves the formation of a silylene intermediate.

The decomposition is thought to formally yield insertion products of the silylene, bis(trimethylsilyl)silylene ((CH3)3Si)2Si, into the Si-Cl bond. This suggests a rearrangement reaction leading to the formation of Dichlorobis(trimethylsilyl)silane.

The proposed primary decomposition pathway is visualized in the following diagram:

Figure 1: Proposed primary thermal decomposition pathway of this compound.

It is important to note that the thermolysis of other chlorosilanes can also proceed through radical mechanisms or involve the elimination of small molecules such as methane (B114726) or hydrogen chloride.[4][5] Therefore, secondary decomposition pathways for this compound at higher temperatures could be more complex.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Given the compound's sensitivity to moisture, all sample handling should be performed in an inert atmosphere, for instance, within a glovebox.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon thermal decomposition of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[7]

-

Alumina (B75360) or platinum crucibles (150 µL)[7]

-

Inert gas supply (high purity nitrogen or argon)

-

Glovebox for sample preparation

Procedure:

-

Sample Preparation (in a glovebox):

-

Tare an alumina crucible.

-

Weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA autosampler, ensuring continuous inert atmosphere protection if transferring outside the glovebox.

-

-

TGA Program:

-

Data Analysis:

-

Plot the mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the peak temperature(s) from the derivative curve, which correspond to the temperature(s) of the maximum rate of decomposition.

-

Calculate the total percentage of mass loss.

-

The following diagram illustrates the general workflow for the TGA experiment:

Figure 2: Experimental workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic events.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to identify and quantify the enthalpy changes associated with its thermal decomposition.

Apparatus:

-

Differential Scanning Calorimeter (e.g., DSC Q10, TA Instruments or similar)[9]

-

Aluminum or platinum crucibles with lids

-

Inert gas supply (high purity nitrogen or argon)

-

Glovebox for sample preparation

Procedure:

-

Sample Preparation (in a glovebox):

-

Tare a crucible with its lid.

-

Weigh 2-5 mg of this compound into the crucible.

-

Seal the crucible hermetically to prevent volatilization before decomposition.

-

-

DSC Program:

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.

-

Identify any endothermic or exothermic peaks at higher temperatures that correspond to decomposition events.

-

Integrate the decomposition peak(s) to determine the enthalpy of decomposition.

-

The following diagram illustrates the logical flow of the DSC analysis:

Figure 3: Logical flow for DSC analysis of this compound.

Concluding Remarks

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 四(三甲基硅基)硅烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]

- 7. epfl.ch [epfl.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. escholarship.org [escholarship.org]

Solubility of Chlorotris(trimethylsilyl)silane in common organic solvents.

An In-depth Technical Guide to the Solubility of Chlorotris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile organosilicon compound, is a key reagent in various synthetic applications, including the formation of siloxanes and other silicon-based materials.[1] Its utility is fundamentally linked to its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing its behavior in common organic solvents, detailing experimental protocols for solubility determination, and outlining its chemical reactivity, which is intrinsically linked to its solubility.

Introduction to this compound

This compound, with the chemical formula [(CH₃)₃Si]₃SiCl, is a white, solid organosilicon compound.[1] It serves as a powerful silylating agent, enhancing the stability and solubility of intermediates in organic synthesis.[1] Understanding its solubility is paramount for its effective use in laboratory and industrial settings, particularly in designing reaction conditions and purification procedures.

Key Properties:

-

CAS Number: 5565-32-2[1]

-

Molecular Formula: C₉H₂₇ClSi₄[1]

-

Molecular Weight: 283.11 g/mol [1]

-

Appearance: White powder/solid[1]

-

Melting Point: 50-52 °C[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility can be inferred from its molecular structure and documented chemical properties. The molecule is characterized by a central silicon atom bonded to a chlorine atom and three bulky, nonpolar trimethylsilyl (B98337) groups. This structure dictates its solubility behavior based on the "like dissolves like" principle.

The presence of the highly reactive Si-Cl bond is a critical factor. In protic solvents, especially those containing hydroxyl (-OH) or amine (-NH) groups, this compound will not simply dissolve but will undergo a chemical reaction (solvolysis).

Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected and documented solubility behavior of this compound.

| Solvent Class | Representative Solvents | Expected Solubility / Reactivity |

| Aprotic Nonpolar | Hexane, Pentane, Benzene, Toluene | Soluble : The nonpolar nature of these solvents is compatible with the bulky, nonpolar trimethylsilyl groups of the solute. |

| Aprotic Polar | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM) | Soluble : These solvents are common reaction media for organosilicon compounds. Anhydrous THF is used in the synthesis of the related compound, tris(trimethylsilyl)silane, indicating compatibility.[2] |

| Protic Polar | Water, Alcohols (Methanol, Ethanol), Amines | Reacts Violently / Insoluble : The compound reacts vigorously with water to release flammable gases.[3] It is highly moisture-sensitive.[4] Similar vigorous reactions are expected with other protic solvents like alcohols, leading to decomposition rather than simple dissolution. |

| Aprotic, Highly Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble, but with Caution : While likely soluble, the high polarity and potential for trace amounts of water in these hygroscopic solvents pose a risk of decomposition. Use of rigorously dried solvents is essential. |

Experimental Protocol for Solubility Determination

Due to the moisture sensitivity of this compound, standard solubility determination methods must be adapted to be performed under anhydrous, inert conditions.

Objective

To determine the quantitative solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials and Equipment

-

This compound (≥97% purity)[1]

-

Anhydrous organic solvent of interest

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Oven-dried glassware (vials with septa, syringes, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Constant temperature bath

-

Gas-tight syringes and needles

Methodology

-

Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line).

-

Solvent Addition: Using a gas-tight syringe, add a precise volume (e.g., 5.00 mL) of the anhydrous solvent to a tared vial containing a magnetic stir bar.

-

Solute Addition: In the inert atmosphere, add small, accurately weighed portions of this compound to the solvent.

-

Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously.

-

Observation: Continue adding the solute incrementally until a small amount of solid remains undissolved, indicating that saturation has been reached.

-

Equilibrium Period: Allow the saturated solution to stir for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Quantification (Gravimetric Method):

-

Allow the excess solid to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe.

-

Dispense the solution into a pre-weighed, oven-dried vial.

-

Evaporate the solvent under a stream of inert gas or under high vacuum.

-

Once the solvent is fully removed, weigh the vial containing the solid residue.

-

Calculate the mass of the dissolved solid and express the solubility in g/100 mL or mol/L.

-

Visualizing Logical Workflows and Chemical Interactions

Experimental Workflow for Solubility Testing

The following diagram outlines the decision-making process for safely testing the solubility of a moisture-reactive compound like this compound.

Caption: Workflow for determining the solubility of a moisture-reactive compound.

Interaction Pathways in Different Solvent Types

This diagram illustrates the distinct outcomes when this compound is introduced to aprotic versus protic solvents.

Caption: Divergent pathways of dissolution vs. reaction for the compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a strong qualitative and theoretical understanding can be established based on its molecular structure and known reactivity. It is highly soluble in anhydrous aprotic solvents, both nonpolar and polar, which are suitable media for its application in chemical synthesis. Conversely, it is reactive towards protic solvents, undergoing solvolysis rather than dissolution. For researchers requiring precise solubility data, the provided experimental protocol offers a robust framework for safe and accurate determination under the necessary inert conditions. Careful solvent selection is critical to the successful use of this valuable synthetic reagent.

References

Methodological & Application

Application Notes and Protocols for Chlorotris(trimethylsilyl)silane as a Bulky Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotris(trimethylsilyl)silane, often abbreviated as TsiCl or CTTMSS, is a sterically demanding silylating agent used for the protection of various functional groups in organic synthesis. The tris(trimethylsilyl)silyl group, also known as the "super silyl" group, provides exceptional bulk, leading to high stability of the protected functional group under a variety of reaction conditions. This attribute makes it a valuable tool in complex, multi-step syntheses where robust protecting groups are required. These application notes provide detailed protocols for the use of this compound as a silylating agent for alcohols, amines, and thiols, along with procedures for deprotection and a comparative analysis of the stability of the Tsi protecting group.

General Principles of Silylation

Silylation is a chemical process in which a silyl (B83357) group (R₃Si-) replaces a proton from a functional group, such as a hydroxyl, amino, or thiol group. This transformation is widely used to temporarily mask the reactivity of these functional groups, allowing for chemical manipulations on other parts of the molecule. The stability of the resulting silyl ether, silylamine, or silyl thioether is largely dependent on the steric bulk of the substituents on the silicon atom.

The reaction of an alcohol, amine, or thiol with this compound typically proceeds via a nucleophilic attack of the heteroatom on the electrophilic silicon atom of the silyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Silylation of Alcohols

The protection of alcohols as tris(trimethylsilyl)silyl ethers is a common application of this compound. The resulting Tsi ethers exhibit high stability towards a range of reagents and conditions.

Comparative Silylation Data of Alcohols

While specific comparative data for the silylation of different classes of alcohols with this compound is not extensively documented in the literature, the general reactivity trend for silylation is primary > secondary > tertiary alcohols due to steric hindrance. The following table provides representative data based on available information for primary and secondary alcohols and expected reactivity for tertiary alcohols.

| Substrate Class | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Primary Alcohol | DMAP | CH₂Cl₂ | Room Temperature | 12-18 | 85-95 |

| Secondary Alcohol | DMAP | CH₂Cl₂ | Room Temperature | 18-24 | 80-90 |

| Tertiary Alcohol | DMAP, Proton Sponge® | CH₂Cl₂ or Toluene | Reflux | 24-72 | Lower, substrate-dependent |

Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using this compound and 4-(dimethylamino)pyridine (DMAP).

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.1-1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (1.2 equiv)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.

-

Add DMAP (1.2 equiv) to the solution and stir until it is completely dissolved.

-

In a separate flask, prepare a 1 M solution of this compound (1.1-1.2 equiv) in anhydrous dichloromethane.

-

Slowly add the this compound solution to the alcohol and DMAP mixture at room temperature.

-

Stir the reaction mixture overnight (12-18 hours) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure tris(trimethylsilyl)silyl ether.

Silylation of Amines and Thiols

While less common than the protection of alcohols, this compound can also be used to protect primary and secondary amines, as well as thiols. The resulting Tsi-amines and Tsi-thioethers are expected to exhibit high stability. The general reactivity towards silylation follows the order: thiols > amines > alcohols, which is consistent with their relative nucleophilicity.

Experimental Protocol: Silylation of a Primary Amine (Representative)

This protocol is a representative procedure for the silylation of a primary amine, adapted from general silylation methods. Optimization may be required for specific substrates.

Materials:

-

Primary amine (1.0 equiv)

-

This compound (2.1 equiv for primary amines)

-

Triethylamine (B128534) (Et₃N) (2.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add triethylamine (2.2 equiv) and cool the mixture to 0 °C.

-

Slowly add this compound (2.1 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude Tsi-protected amine, which can be further purified if necessary.

Experimental Protocol: Silylation of a Thiol (Representative)

This protocol is a representative procedure for the silylation of a thiol.

Materials:

-

Thiol (1.0 equiv)

-

This compound (1.05 equiv)

-

Triethylamine (Et₃N) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the thiol (1.0 equiv) in anhydrous THF at 0 °C, add triethylamine (1.1 equiv).

-

Add this compound (1.05 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

The reaction mixture can often be filtered to remove the triethylammonium (B8662869) chloride salt, and the filtrate concentrated to provide the Tsi-thioether, which is often used without further purification.

Deprotection of Tris(trimethylsilyl)silyl Ethers

The Tsi group is known to be stable under many conditions but can be cleaved using specific reagents. The two primary methods for the deprotection of Tsi ethers are fluoride-mediated cleavage and photolysis.

Comparative Stability of Silyl Ethers

The stability of silyl ethers is a critical consideration in multistep synthesis. The Tsi group is one of the most sterically hindered silyl groups, and thus it is expected to be highly stable, comparable to or even more stable than TIPS and TBDPS groups under acidic and basic conditions. However, it is sensitive to fluoride (B91410) ions.

| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Tris(trimethylsilyl)silyl | Tsi/TTMSS | Very High (Comparable to/exceeds TBDPS) | Very High (Comparable to TIPS) |

Note: Relative stability values are approximate and can vary with substrate and reaction conditions.[1][2][3][4] The stability of the Tsi group is inferred from its steric bulk and literature descriptions.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is a general procedure for the deprotection of Tsi ethers using TBAF.

Materials:

-

Tsi-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5-3.0 equiv)[5][6]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Tsi-protected alcohol (1.0 equiv) in anhydrous THF.

-

Add the 1 M TBAF solution in THF (1.5-3.0 equiv) dropwise to the stirred solution at room temperature.

-